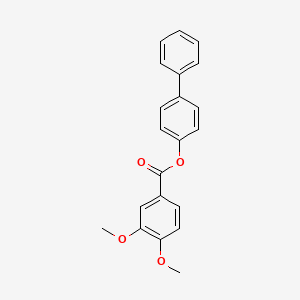

![molecular formula C12H14N4OS B5536044 4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves several key steps, including the preparation of intermediate compounds through reactions with hydrazine hydrate, aromatic aldehydes, and other reagents. For example, the synthesis of similar compounds has been reported through the condensation of ethyl bromoacetate with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, followed by reactions with hydrazine hydrate and various aromatic aldehydes to yield arylidene hydrazides. These steps highlight the complexity and versatility of the synthetic routes employed in the creation of 1,2,4-triazole derivatives (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which significantly influences their chemical behavior and interactions. Studies involving similar compounds have utilized X-ray crystallography and density functional theory (DFT) calculations to analyze their structure, confirming the planarity of the triazole ring and its dihedral angles with attached benzene rings, providing insights into the compound's molecular geometry and electronic structure (Zhou, Zhang, Zhang, Sheng, & Zhang, 2007).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including cyclization, Schiff base formation, and reactions with different electrophiles and nucleophiles, leading to a wide array of functionalized compounds. These reactions are critical for the modification and functionalization of the core triazole structure, enabling the synthesis of compounds with tailored properties for specific applications (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields, including materials science and pharmaceuticals. Investigations into the physical properties of similar compounds have revealed their potential as corrosion inhibitors, highlighting the importance of understanding these properties in the context of practical applications (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, such as reactivity, chemical stability, and interaction with other molecules, are central to their use in chemical synthesis and drug design. The electronic structure, as determined by DFT calculations and spectral analysis, plays a significant role in these properties, affecting their behavior as ligands, inhibitors, or catalysts in various chemical reactions. Research on similar compounds has explored their potential as antimicrobial agents, demonstrating the broad utility of 1,2,4-triazole derivatives in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Aplicaciones Científicas De Investigación

Anticancer Activity

Some derivatives of 1,2,4-triazole, including those related to the specified compound, have been synthesized and evaluated for their anticancer activity. These compounds were screened against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The study found that several newly synthesized compounds showed significant anticancer activity at a fixed dose, highlighting the potential of these derivatives in cancer research (Bekircan et al., 2008).

Antimicrobial Activities

Further research into 1,2,4-triazole derivatives revealed their potent antimicrobial properties. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated good to moderate activities against test microorganisms, suggesting these compounds could serve as effective antimicrobial agents (Bektaş et al., 2010).

Diuretic Properties

A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives explored their diuretic activities, finding both diuretic and antidiuretic effects. This research indicates the potential of these derivatives for developing new diuretic substances, with specific structural modifications enhancing the diuretic effect (Kravchenko, 2018).

Antioxidant and α-Glucosidase Inhibitory Activities

Investigations into Schiff bases containing 1,2,4-triazole and pyrazole rings reported significant antioxidant and α-glucosidase inhibitory potentials. These findings suggest applications in managing oxidative stress and glucose metabolism disorders, offering a foundation for further exploration in therapeutic development (Pillai et al., 2019).

Propiedades

IUPAC Name |

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-3-17-11-6-4-5-10(7-11)8-13-16-9(2)14-15-12(16)18/h4-8H,3H2,1-2H3,(H,15,18)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRHXDMNEMXUSY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=NN2C(=NNC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

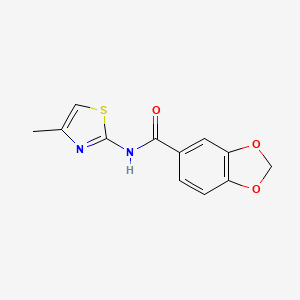

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

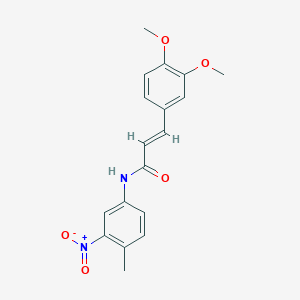

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

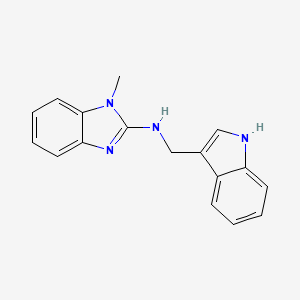

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

methanone](/img/structure/B5536064.png)